molecular formula C14H19ClN2O3 B13091356 2-(4-Carbamoylpiperidin-1-yl)-2-phenylacetic acid hydrochloride

2-(4-Carbamoylpiperidin-1-yl)-2-phenylacetic acid hydrochloride

Cat. No.: B13091356
M. Wt: 298.76 g/mol
InChI Key: MQJXMQSSXOJIGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • Revefenacin undergoes various reactions, including those related to oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions are specific to the synthetic pathway.
    • Major products formed during these reactions contribute to Revefenacin’s pharmacological properties.
  • Scientific Research Applications

    • Revefenacin finds applications in:

        Respiratory Medicine: As an inhalation therapy for COPD patients.

        Pharmacology Research: Studying its effects on muscarinic receptors.

        Drug Development: Investigating its potential as a long-acting muscarinic antagonist (LABA).

        Clinical Trials: Assessing safety and efficacy in COPD management.

  • Mechanism of Action

    • Revefenacin acts as a muscarinic antagonist by binding to muscarinic receptors (specifically M3 receptors) in the airway smooth muscle.
    • This binding inhibits acetylcholine-mediated bronchoconstriction, leading to bronchodilation and improved airflow.
  • Comparison with Similar Compounds

    • Revefenacin stands out due to its unique structural features and pharmacokinetics.
    • Similar compounds include other anticholinergic agents used in COPD treatment, such as tiotropium and aclidinium.

    Properties

    Molecular Formula

    C14H19ClN2O3

    Molecular Weight

    298.76 g/mol

    IUPAC Name

    2-(4-carbamoylpiperidin-1-yl)-2-phenylacetic acid;hydrochloride

    InChI

    InChI=1S/C14H18N2O3.ClH/c15-13(17)11-6-8-16(9-7-11)12(14(18)19)10-4-2-1-3-5-10;/h1-5,11-12H,6-9H2,(H2,15,17)(H,18,19);1H

    InChI Key

    MQJXMQSSXOJIGU-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(CCC1C(=O)N)C(C2=CC=CC=C2)C(=O)O.Cl

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.